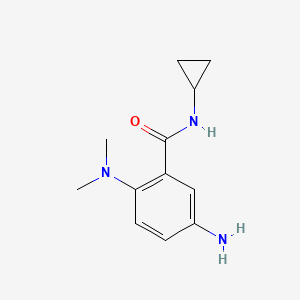

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a dimethylamino group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The starting material, 2-nitrobenzamide, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group, yielding 5-amino-2-nitrobenzamide.

Cyclopropylation: The amino group is then protected, and the compound undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched amines.

Substitution: The benzamide core allows for various substitution reactions, including halogenation, alkylation, and acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or

Biologische Aktivität

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound, with the CAS number 1171455-95-0, features a benzamide structure with an amino group and a dimethylamino substituent. The synthesis typically involves the reaction of cyclopropyl amines with appropriate aromatic precursors under controlled conditions.

Synthetic Route Overview:

- Starting Materials: Cyclopropyl amines, dimethylaminobenzoyl chloride.

- Reaction Conditions: Solvent (e.g., DMF), temperature control, and purification methods such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.

Key Findings:

- IC50 Values: The compound exhibits IC50 values in the low micromolar range, indicating significant potency against cancer cells.

- Mechanism of Action: It appears to induce apoptosis by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it can arrest the cell cycle at the G2/M phase and upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines in stimulated immune cells.

Research Insights:

- Cytokine Inhibition: In vitro assays demonstrated a reduction in TNF-alpha release by over 90% at certain concentrations, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to its interactions with various molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Receptor Modulation: It interacts with receptors that regulate apoptosis and cell proliferation.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, reinforcing its potential as a lead compound for drug development .

Case Studies and Research Applications

Several studies have explored the biological effects of this compound:

-

Antitumor Activity Study:

- Conducted on A549 lung cancer cells.

- Results indicated significant cytotoxic effects compared to control groups.

- Mechanistic studies showed involvement of both intrinsic and extrinsic apoptotic pathways.

-

Inflammation Model:

- Tested on LPS-stimulated macrophages.

- Demonstrated marked inhibition of TNF-alpha production, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| This compound | Low micromolar | Apoptosis induction | Anticancer |

| Compound A (similar structure) | 12 μM | Cell cycle arrest | Anticancer |

| Compound B (related derivative) | 8 μM | Cytokine inhibition | Anti-inflammatory |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutic Applications

Research indicates that 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide exhibits notable biological activity, particularly as an inhibitor of specific kinases.

- Kinase Inhibition : This compound has been shown to inhibit the mitotic kinase TTK (Monopolar Spindle 1), which is crucial in cell division. The inhibition of such kinases suggests potential applications in cancer therapy, as targeting kinases involved in cell proliferation can lead to reduced tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in treating infections and inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

- Binding Affinity Studies : Interaction studies focus on the binding affinity and specificity of this compound towards various kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions, which are crucial for determining its mechanism of action and therapeutic efficacy.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparative analysis with similar compounds. The following table summarizes key structural differences and unique properties:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 5-amino-2-methyl-benzamide | Lacks cyclopropyl group | Limited reactivity |

| N-cyclopropylmethyl-2-methyl-benzamide | Lacks amino group | Reduced biological activity |

| 5-amino-N-cyclopropyl-2-(ethylamino)benzamide | Ethylamino instead of dimethylamino | Altered pharmacokinetics |

| This compound | Dimethylamino instead of methylamino | Potentially different binding profiles |

This table illustrates how the specific combination of functional groups in this compound confers potent biological activity while maintaining favorable pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to this compound:

- Antimalarial Activity : Research on cyclopropyl carboxamides has demonstrated their effectiveness against malaria by targeting mitochondrial proteins like cytochrome b. The structure-activity relationship established that modifications to the cyclopropyl group significantly affect antiparasitic activity, highlighting the importance of this moiety in drug design .

- Antifungal Potential : Benzamide derivatives have shown promise as antibiofilm agents against dermatophytes, indicating that modifications in benzamide structures can lead to enhanced antifungal properties. This underscores the versatility of benzamide derivatives in addressing various infectious diseases .

Eigenschaften

IUPAC Name |

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(13)7-10(11)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCWRDNJFVYLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.